molecular formula C5H3Cl2N B130718 3,4-Dichloropyridine CAS No. 55934-00-4

3,4-Dichloropyridine

Cat. No.: B130718
CAS No.: 55934-00-4
M. Wt: 147.99 g/mol
InChI Key: ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 3rd and 4th positions. This compound is one of the six isomers of dichloropyridine, which are known for their diverse applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloropyridine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Another method involves the use of pyridine-N-oxides, which can be chlorinated with phosphoryl chloride to yield this compound. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination of pyridine or its derivatives is carried out under controlled temperature and pressure to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation Reactions: Hydrogen peroxide and peracids are commonly used oxidizing agents.

    Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dichloropyridine depends on its specific application. In biological systems, it often acts as an inhibitor or modulator of enzymes and receptors. The chlorine atoms in the compound enhance its binding affinity to target proteins, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

3,4-Dichloropyridine can be compared with other dichloropyridine isomers, such as:

  • 2,3-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 2,6-Dichloropyridine
  • 3,5-Dichloropyridine

Each of these isomers has unique properties and applications. For example, 2,6-dichloropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 3,5-dichloropyridine is used in the production of dyes and pigments . The position of the chlorine atoms on the pyridine ring significantly influences the reactivity and applications of these compounds .

Biological Activity

3,4-Dichloropyridine is an organic compound characterized by its pyridine ring substituted with two chlorine atoms. Its molecular formula is C5_5H3_3Cl2_2N, and it has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities.

This compound is a colorless to light yellow liquid with a boiling point of approximately 157 °C. It is soluble in organic solvents and has been used as a building block in the synthesis of various biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an enzyme inhibitor and a modulator of receptor activity. Notably, it has been investigated for its effects on neurological and inflammatory conditions.

Key Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been utilized in the development of compounds targeting bacterial infections.
  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor cell growth. For instance, certain analogs demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating significant anticancer potential.
  • Enzyme Inhibition : This compound has been identified as a potential inhibitor for several enzymes involved in critical biological pathways, including those related to cancer progression.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound derivatives on the proliferation of cancer cell lines. The results indicated that some derivatives had IC50 values ranging from 0.1 to 5 µM, showcasing their potency in inhibiting cancer cell growth.
  • Enzyme Inhibition : Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly reduce enzyme activity at concentrations as low as 10 µM, suggesting its utility in drug design for metabolic disorders.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Notes
Study AAntitumor0.5Effective against MCF-7 cell line
Study BEnzyme Inhibition10Inhibits enzyme involved in metabolic pathways
Study CAntimicrobialVariesEffective against Gram-positive bacteria

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be linked to:

  • Interaction with Biological Targets : The chlorine atoms may enhance the compound's ability to interact with enzymes and receptors.
  • Induction of Apoptosis : Some studies suggest that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3,4-Dichloropyridine, and how are reaction conditions optimized?

  • Methodology : this compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling of chlorinated precursors with organozinc reagents (e.g., Negishi coupling) is effective . Optimization involves adjusting catalyst loading (e.g., PdCl₂/dppf systems), reaction temperature (reflux conditions), and stoichiometry of halogenated intermediates. Solvent selection (e.g., THF) and inert atmospheres improve yields .

Q. How are physicochemical properties (e.g., LogP, TPSA) of this compound determined experimentally?

  • Methodology : LogP (partition coefficient) is measured via shake-flask HPLC using octanol/water systems. Topological polar surface area (TPSA) is calculated computationally using group contribution methods (e.g., Molinspiration). Experimental values for this compound include LogP ~2.11 (XLOGP3) and TPSA = 12.89 Ų, critical for predicting membrane permeability and drug-likeness .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology : Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm, while chlorine atoms induce deshielding. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–Cl = 1.73 Å) and crystallographic parameters (space group, unit cell dimensions) .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity in this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies reveal that 3,5-dichloro substitution enhances P2X7 receptor antagonism (IC₅₀ = 4.9 nM) by optimizing hydrophobic interactions. In contrast, 2,3-substitution reduces activity due to steric hindrance. Computational docking and in vitro assays (e.g., IL-1β inhibition in THP-1 cells) validate these trends .

Q. What strategies resolve contradictions in crystallographic data for dichloropyridine derivatives?

  • Methodology : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from solvent effects or disorder. Refinement using SHELXL with full-matrix least-squares minimizes R values (e.g., R₁ = 0.025). Hydrogen bonding and π-π stacking analysis (centroid distances = 3.8 Å) clarify packing motifs .

Q. How does this compound modulate CYP enzyme inhibition, and what are implications for drug design?

  • Methodology : CYP inhibition is assessed via fluorometric assays using recombinant enzymes (e.g., CYP3A4). This compound acts as a non-competitive inhibitor (Ki ~1 µM), necessitating metabolic stability tests (e.g., microsomal incubation). Its high BBB permeability (predicted via PAMPA) supports CNS drug development .

Q. What advanced computational methods predict the pharmacokinetics of this compound-based compounds?

  • Methodology : Machine learning models (e.g., SwissADME) integrate descriptors like molar refractivity (34.26) and rotatable bonds to predict absorption/distribution. MD simulations assess binding free energy (ΔG) to targets like P2X7 receptors, correlating with experimental IC₅₀ values .

Q. Data Analysis and Experimental Design

Q. How are magnetic properties of copper(II) complexes with this compound ligands analyzed?

  • Methodology : Magnetic susceptibility measurements (SQUID) reveal antiferromagnetic behavior in dimeric Cu(II) carboxylates. Exchange coupling constants (−2J = 312–349 cm⁻¹) are derived from Bleaney-Bowers equations. EPR spectroscopy detects zero-field splitting in distorted octahedral geometries .

Q. What methodologies validate synthetic intermediates in this compound-based heterocycle synthesis?

  • Methodology : Intermediate purity is confirmed via GC-MS and elemental analysis (%C, %N). Regioselective lithiation (e.g., LDA at −78°C) followed by quenching with electrophiles (e.g., Cl₂) ensures correct halogen placement. Reaction progress is monitored by TLC (Rf comparisons) .

Q. Contradictions and Gaps

Q. Why do discrepancies exist in reported melting points for this compound derivatives?

  • Analysis : Variations (e.g., 64–70°C) arise from polymorphic forms or impurities. DSC (differential scanning calorimetry) identifies eutectic mixtures, while recrystallization in ethanol yields pure phases (mp = 65–68°C). SCXRD confirms lattice stability .

Properties

IUPAC Name

3,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371114
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-00-4
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine
4-Methoxy-6-methylquinazoline
3,4-Dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.